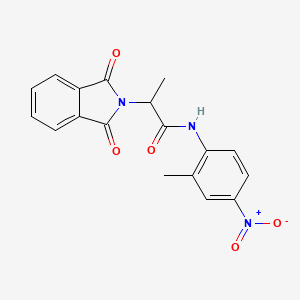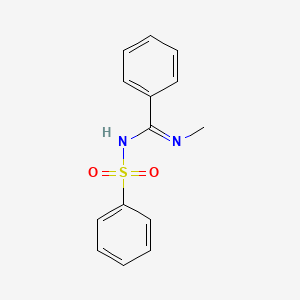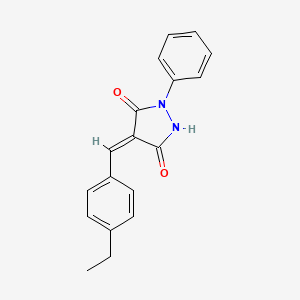
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide, also known as CME, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. CME is a member of the family of compounds known as cannabinoids, which are known to have a range of physiological effects on the human body.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to act on the body's endocannabinoid system. This system plays a key role in regulating a range of physiological processes, including pain sensation, appetite, and mood. This compound is thought to interact with the body's cannabinoid receptors, which are found throughout the brain and body, to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. In addition to its anti-inflammatory properties, studies have suggested that this compound may have potential as a treatment for anxiety and depression. It has also been shown to have analgesic properties, meaning that it may be effective in reducing pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the body are well-documented. However, there are also some limitations to its use. For example, the compound can be difficult to work with due to its tendency to degrade over time. Additionally, the exact mechanisms of action of this compound are not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide. One potential direction is to further investigate the compound's potential as an anti-inflammatory agent, with a focus on developing treatments for conditions such as arthritis. Another area of interest is the compound's potential as a treatment for anxiety and depression. Finally, more research is needed to fully understand the mechanisms of action of this compound, which could provide insights into its potential applications in a range of medical contexts.
Synthesemethoden
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide has been the subject of numerous scientific studies exploring its potential applications in the field of medicine. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models, suggesting that it may have potential as a treatment for conditions such as arthritis and other inflammatory diseases.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-6-8-12(9-7-11)10-18-15(20)16(21)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJHPFSMJPPDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4982381.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4982405.png)
![2-[5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4982409.png)

![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)


![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)
![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)


